molecular formula C7H13N3 B13325484 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile

Cat. No.: B13325484
M. Wt: 139.20 g/mol
InChI Key: YJGPXQPUYAAKRH-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile (CAS: 1247043-18-0) is a nitrile-containing heterocyclic compound featuring a pyrrolidine backbone substituted with an aminomethyl group and an acetonitrile moiety. Its molecular weight is 139.20 g/mol, and it is typically available at 98% purity . Its structural flexibility allows for modifications that enhance binding affinity and pharmacokinetic properties, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile

InChI

InChI=1S/C7H13N3/c8-2-4-10-3-1-7(5-9)6-10/h7H,1,3-6,9H2

InChI Key

YJGPXQPUYAAKRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)CC#N

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Synthesis

A common approach involves using tert-butyloxycarbonyl (Boc) protection to stabilize the aminomethyl group during synthesis. For example:

  • Step 1 : React tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate with chloroacetonitrile in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
  • Step 2 : Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the final product.

Key Conditions :

  • Solvent: DCM or THF
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12–24 hours
  • Yield: 70–85%

Reductive Amination

An alternative method employs reductive amination between 3-(aminomethyl)pyrrolidine and glycolonitrile:

  • Step 1 : Combine 3-(aminomethyl)pyrrolidine with glycolonitrile in methanol.
  • Step 2 : Add sodium cyanoborohydride (NaBH3CN) and stir under nitrogen at 25°C for 18 hours.

Optimized Parameters :

  • Molar Ratio (Amine:Nitrile): 1:1.2
  • Catalyst: NaBH3CN (1.5 equiv)
  • Yield: 65–78%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Boc-Protected Synthesis High purity; avoids side reactions Requires deprotection step 70–85%
Reductive Amination Single-step; scalable Sensitivity to moisture/oxygen 65–78%

Mechanistic Insights

  • Nucleophilic Substitution : In Boc-protected routes, the pyrrolidine nitrogen attacks chloroacetonitrile’s electrophilic carbon, facilitated by DIPEA.
  • Reduction Dynamics : NaBH3CN selectively reduces the imine intermediate formed during reductive amination, preserving the nitrile group.

Critical Challenges

  • Steric Hindrance : Bulky substituents on pyrrolidine reduce nitrile incorporation efficiency.
  • Purification : Column chromatography (SiO2, 0–10% MeOH/DCM) is often required to isolate the product.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile is a chemical compound with the molecular formula C8H13ClN3C_8H_{13}ClN_3. It features a pyrrolidine ring substituted with an aminomethyl group and is characterized as a hydrochloride salt. This compound is utilized in pharmaceutical research and development because of its potential biological activities and applications in medicinal chemistry. The compound is recognized by its CAS Registry Number 1423034-93-8.

Scientific Research Applications

This compound serves as a building block for synthesizing compounds aimed at modulating neurotransmitter systems, particularly those involving serotonin receptors. It may also be used in studies related to neuropharmacology and as a reference standard in analytical chemistry.

Pharmaceutical Development

Its structural characteristics make it suitable for pharmaceutical development. It has been studied for potential applications in medicinal chemistry, particularly as a lead compound in drug development because of its ability to interact with biological targets. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigation.

Serotonin Receptors

Research indicates that this compound possesses biological activities, particularly in relation to serotonin receptors. Compounds containing pyrrolidine structures often exhibit affinity for serotonin receptors, suggesting potential applications in treating psychiatric disorders. Modifications at the amine fragment have been linked to varying affinities for the 5-HT6 receptor, which plays a role in mood regulation and cognitive function.

Neurotransmitter Systems

This compound serves as a building block for synthesizing compounds aimed at modulating neurotransmitter systems. Structural variations within its class have shown differential binding affinities, which are crucial for understanding its pharmacological profile. These studies help elucidate the mechanisms by which this compound may exert its effects on mood and cognition through receptor modulation.

Biological Targets

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The table below highlights key differences between 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile and related compounds:

Compound Name Molecular Weight Structural Features Key Applications/Synergies
This compound 139.20 Pyrrolidine core, aminomethyl, acetonitrile Intermediate, kinase inhibitor precursor
Comparative 1
({1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile)
~300 (estimated) Cyclopentyl, pyrrolo-pyridine, acetonitrile JAK inhibitor with enhanced selectivity
2-{4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile 256.30 Piperidine, furyl-pyrazole, acetonitrile Potential TRK kinase inhibitor
1-(Azetidin-3-yl)-3,3-difluoro-pyrrolidine 151.17 (CAS: 1257294-08-8) Azetidine, difluoropyrrolidine Bioactive scaffold for kinase inhibitors
Key Observations:
  • Molecular Weight : The target compound has a lower molecular weight (139.20) compared to furyl-pyrazole (256.30) or JAK-targeted derivatives (~300), suggesting better bioavailability and metabolic stability .
  • Core Heterocycle : Pyrrolidine (target) vs. piperidine () or azetidine () alters ring strain and hydrogen-bonding capacity, influencing target binding .
  • Functional Groups: The aminomethyl group in the target compound enhances solubility and interaction with enzyme active sites, whereas fluorinated or aromatic substituents (e.g., furyl, pyrazole) improve potency and selectivity .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis via TBTU is advantageous for scalability, whereas Comparative 1’s multi-step synthesis may limit industrial application .
  • Structure-Activity Relationships (SAR): Aminomethyl Group: Critical for solubility and hydrogen bonding; removal reduces bioavailability . Fluorine Substitution: In TRK inhibitors (), fluorine increases metabolic stability and binding affinity through hydrophobic interactions .

Biological Activity

2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H13N3
  • Molecular Weight : 153.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The pyrrolidine ring structure allows for effective binding to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Anticancer Properties : Some studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyrrolidine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

Neuroprotective Effects

Research published in the Journal of Neurochemistry highlighted the neuroprotective properties of related pyrrolidine compounds. In vitro assays showed that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that could protect against neurodegeneration.

Anticancer Activity

A recent study published in Cancer Letters investigated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer types, showcasing its potential as an anticancer agent. The study noted that the compound induced apoptosis in cancer cells through caspase activation pathways.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces oxidative stress in neuronal cultures
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What are the standard synthetic routes for 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or multi-step functionalization of pyrrolidine derivatives. For example, acetonitrile-containing compounds often require deprotonation of the pyrrolidine ring followed by reaction with nitrile precursors. Purification methods such as chromatography or crystallization are critical, as impurities can affect downstream biological activity. Analytical techniques like HPLC (as described in pharmacopeial methods for related compounds) ensure purity validation .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar palladium-acetonitrile complexes . Complementary techniques include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to resolve stereochemistry and FT-IR to verify functional groups like the nitrile (-C≡N) and aminomethyl (-CH2_2NH2_2) moieties .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Enzyme inhibition assays (e.g., kinase screens) are recommended, given the structural similarity of pyrrolidine-acetonitrile derivatives to kinase inhibitors like TRK-targeting compounds. In vitro cytotoxicity studies using cancer cell lines can identify potential therapeutic applications, with IC50_{50} values guiding dose optimization .

Advanced Research Questions

Q. How can synthetic yield be optimized for multi-step reactions involving this compound?

Reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., palladium complexes for cross-coupling) significantly impact yield. For instance, low-temperature conditions (0–5°C) during nucleophilic additions minimize side reactions, as seen in chromene-carbaldehyde derivative syntheses . Design of Experiments (DoE) frameworks can systematically optimize these variables .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR studies require systematic substitution at the pyrrolidine ring or nitrile group. For example:

  • Replacing the aminomethyl group with fluorinated or aromatic substituents alters steric and electronic profiles.
  • Introducing chiral centers (e.g., (S)- or (R)-isomers) can enhance selectivity, as shown in diphenyl-acetonitrile derivatives interacting with serotonin receptors . Computational docking (e.g., AutoDock) predicts binding affinities to targets like kinases or GPCRs .

Q. How can computational modeling (DFT, MD) enhance understanding of its reactivity and interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model interactions with biological targets, such as enzyme active sites, by analyzing hydrogen bonding and hydrophobic contacts. These methods were validated in aminoimidazodipyridine studies using acetonitrile precursors .

Q. How should researchers address contradictions in literature data regarding this compound’s bioactivity?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Replicating studies under standardized conditions (e.g., FDA-approved buffer systems) .
  • Cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Reporting detailed synthetic protocols and purity metrics to ensure reproducibility .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities?

High-Resolution Mass Spectrometry (HR-MS) identifies low-abundance byproducts, while UPLC-MS/MS quantifies impurities at ppm levels. For chiral purity, enantioselective HPLC with polysaccharide-based columns separates stereoisomers, as applied in chromatographic studies of diphenyl-acetonitrile derivatives .

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